![molecular formula C13H16N6O3S2 B14945319 Ethyl [2-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate](/img/structure/B14945319.png)
Ethyl [2-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [2-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate is a complex organic compound that features a pyrimidine ring, a thiazole ring, and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Introduction of the Pyrimidine Ring: The 4,6-diaminopyrimidine moiety is introduced via a nucleophilic substitution reaction with 2-chloro-4,6-diaminopyrimidine.
Coupling Reaction: The final step involves coupling the thiazole and pyrimidine intermediates using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [2-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate can undergo various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups on the pyrimidine ring can be reduced to amines using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst
Substitution: Hydrochloric acid, sodium hydroxide
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amino derivatives
Substitution: Carboxylic acid derivatives
Wissenschaftliche Forschungsanwendungen
Ethyl [2-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections or cancer.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Ethyl [2-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA. The sulfanyl and amino groups can form hydrogen bonds with biological targets, while the thiazole and pyrimidine rings can participate in π-π stacking interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-thio-containing pyrimidines: These compounds share the pyrimidine ring and sulfur atom but differ in their additional substituents and overall structure.
Thiazole derivatives: Compounds like 2-amino-1,3-thiazole share the thiazole ring but lack the pyrimidine moiety.
Uniqueness
Ethyl [2-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate is unique due to its combination of a pyrimidine ring, thiazole ring, and ethyl ester group, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.
Eigenschaften
Molekularformel |
C13H16N6O3S2 |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
ethyl 2-[2-[[2-(4,6-diaminopyrimidin-2-yl)sulfanylacetyl]amino]-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C13H16N6O3S2/c1-2-22-11(21)3-7-5-16-12(24-7)19-10(20)6-23-13-17-8(14)4-9(15)18-13/h4-5H,2-3,6H2,1H3,(H,16,19,20)(H4,14,15,17,18) |
InChI-Schlüssel |
PQDIRPOQPUNFOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CN=C(S1)NC(=O)CSC2=NC(=CC(=N2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


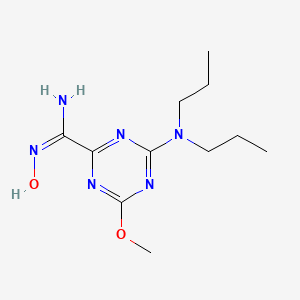
![3-amino-1-(4-ethoxyphenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one](/img/structure/B14945253.png)
![3-ethyl-5-phenyl-7-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B14945256.png)
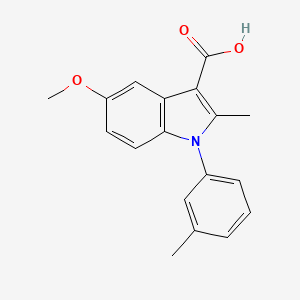
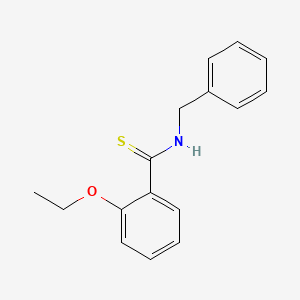
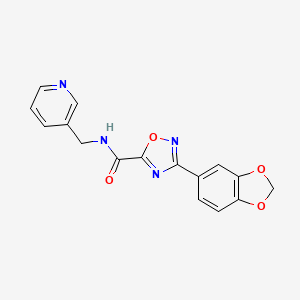
![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-9H-fluorene-2-sulfonamide](/img/structure/B14945288.png)
![3-Bromo-N-{2-[(4-ethylphenyl)carbamoyl]phenyl}adamantane-1-carboxamide](/img/structure/B14945292.png)
![2-{[4-(Tert-butylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}propanehydrazide](/img/structure/B14945296.png)
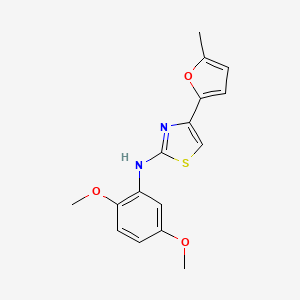
![(7aR)-3-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B14945314.png)
![1-[(3-Bromophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B14945324.png)
![3-{4-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14945341.png)
![Dimethyl 2-amino-1-(3-fluorophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B14945346.png)
